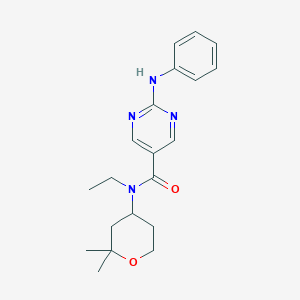![molecular formula C18H22N2O2S B5643815 (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5643815.png)
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine, also known as THP-PROTAC 1, is a small molecule that has gained significant attention in the field of drug discovery. This molecule is a type of proteolysis-targeting chimera (PROTAC), which is a new class of therapeutics that has the potential to revolutionize the way we treat diseases.
作用机制
The mechanism of action of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 involves the recruitment of an E3 ubiquitin ligase to a specific target protein. The ligase then adds ubiquitin molecules to the target protein, leading to its degradation via the proteasome pathway. This approach allows for the selective degradation of specific proteins, which has the potential to lead to more effective treatments for diseases such as cancer.
Biochemical and Physiological Effects:
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated its ability to selectively degrade target proteins, while in vivo studies have shown its potential for tumor regression in animal models. Additionally, the molecule has been shown to have low toxicity and good pharmacokinetic properties.
实验室实验的优点和局限性
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has several advantages for lab experiments, including its ability to selectively degrade target proteins and its potential for greater selectivity than traditional small molecule inhibitors. However, the molecule is also relatively complex to synthesize, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1. One area of research is the identification of new target proteins for degradation. Additionally, there is a need for further optimization of the molecule, including improving its pharmacokinetic properties and reducing its complexity of synthesis. Finally, there is a need for more extensive preclinical studies to evaluate the safety and efficacy of the molecule in vivo.
Conclusion:
In conclusion, (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 is a small molecule with significant potential for the treatment of cancer and other diseases. Its ability to selectively degrade target proteins makes it a promising new class of therapeutics. However, further research is needed to fully realize its potential and optimize its properties for clinical use.
合成方法
The synthesis of (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 involves a series of chemical reactions that require expertise in organic synthesis. The first step involves the preparation of the pyrrolidine moiety, which is achieved by reacting 4-methoxyphenylacetic acid with (R)-tert-butanesulfinamide. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as trifluoroacetic acid, thionyl chloride, and triethylamine. The final product is obtained after purification by column chromatography.
科学研究应用
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine 1 has been extensively studied for its potential in the treatment of cancer. The molecule works by recruiting an E3 ubiquitin ligase to a specific target protein, leading to its degradation via the proteasome pathway. This approach has several advantages over traditional small molecule inhibitors, including the ability to target previously undruggable proteins and the potential for greater selectivity.
属性
IUPAC Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-5-3-14(4-6-15)16-10-20(11-17(16)19)18(21)7-2-13-8-9-23-12-13/h3-6,8-9,12,16-17H,2,7,10-11,19H2,1H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUVRQTMZHITN-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643748.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5643767.png)
![2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5643779.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)

![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)

![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)